molecular formula C11H16O3 B078860 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione CAS No. 13148-87-3

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Cat. No.: B078860
CAS No.: 13148-87-3
M. Wt: 196.24 g/mol
InChI Key: AIZYSTCNHMEEQO-UHFFFAOYSA-N
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Preparation Methods

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with methyl ethyl ketone under acidic conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione exerts its effects involves its ability to form stable enolate intermediates. These intermediates can participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Compared to other similar compounds, 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and reactivity. Similar compounds include:

These comparisons highlight the distinct characteristics and versatility of this compound in various chemical and industrial applications .

Properties

IUPAC Name

5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZYSTCNHMEEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363030
Record name 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-87-3
Record name 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried flask was charged with sodium hydride (3.61 g, 142.7 mmol) to which 200 mL of anhydrous DMF was added. The flask was cooled in an ice bath before adding 5,5-dimethyl-1,3-cyclohexanedione (20.0 g, 142.7 mmol) and chloroacetone (11.36 mL, 142.7 mmol) in 100 mL DMF in a controlled manner. The reaction was allowed to warm to RT and stirred for 3 h. Saturated NH4Cl was added and the mixture was washed several times with EtOAc. The combined organic layer was dried over MgSO4, filtered, the solvent removed in vacuo (below 40° C.). LCMS m/z M+H=197.1.
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
11.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
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5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Reactant of Route 3
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Reactant of Route 4
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5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Reactant of Route 5
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Reactant of Route 6
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

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